molecular formula C19H25BO3 B1340524 (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid CAS No. 1072951-63-3

(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid

Cat. No.: B1340524
CAS No.: 1072951-63-3
M. Wt: 312.2 g/mol
InChI Key: IYHHUWVULUSILI-UHFFFAOYSA-N
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Description

(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid (CAS 1072951-63-3, molecular formula C₁₉H₂₅BO₃) is an arylboronic acid featuring a bulky 2,6-diisopropylphenoxymethyl substituent on the para-position of the phenyl ring. This compound, with a molecular weight of 312.22 g/mol and 95% purity, is utilized in synthetic chemistry, analytical derivatization, and drug discovery due to its unique steric and electronic properties . Its boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, while the bulky substituents influence solubility, reactivity, and binding specificity .

Properties

IUPAC Name

[4-[[2,6-di(propan-2-yl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BO3/c1-13(2)17-6-5-7-18(14(3)4)19(17)23-12-15-8-10-16(11-9-15)20(21)22/h5-11,13-14,21-22H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHUWVULUSILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=C(C=CC=C2C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584770
Record name (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-63-3
Record name (4-{[2,6-Di(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-63-3
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 2,6-diisopropylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: (4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • Ortho-Substituted Analog: (2-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid (CAS 1072951-64-4) differs in the boronic acid group’s position (ortho vs. para).
  • In contrast, the diisopropylphenoxy group in the target compound improves selectivity at the cost of slower reaction rates .

Substituent Electronic and Solubility Effects

  • Methoxyethyl-Substituted Analog: (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid (AS141390) replaces diisopropyl groups with a polar 2-methoxyethyl chain. This increases water solubility, making it more suitable for aqueous-phase reactions, whereas the hydrophobic diisopropyl groups in the target compound favor organic solvents .
  • Methoxy/Methyl-Substituted Analogs: Compounds like 4-Methoxy-2,6-dimethylphenylboronic acid (CAS 361543-99-9) feature electron-donating methoxy and methyl groups. These substituents enhance the boronic acid’s Lewis acidity compared to the target compound’s electron-neutral diisopropylphenoxy group, influencing binding affinity in biochemical applications .

Reactivity in Cross-Coupling Reactions

The target compound’s steric bulk reduces its reactivity in palladium-catalyzed Suzuki-Miyaura couplings compared to less hindered analogs. For example:

Compound Substituent Reaction Rate (Relative) Selectivity (Biaryl Formation)
Phenylboronic acid None High Low
4-Methoxy-2,6-dimethylphenylboronic acid Methoxy/methyl Moderate Moderate
Target compound Diisopropylphenoxymethyl Low High

Data suggest that the diisopropylphenoxy group enhances selectivity for coupling with sterically demanding aryl halides, albeit requiring longer reaction times .

Physicochemical Properties and Commercial Viability

Property Target Compound 4-Methoxy-2,6-dimethylphenylboronic Acid Phenylboronic Acid
Molecular Weight (g/mol) 312.22 194.03 121.93
Solubility Low (organic solvents) Moderate (aqueous/organic) High (aqueous)
Purity 95% >95% >99%
Price (1g) €69 (IN-DA0084WH) €219 (AS119097) ~€10

The target compound’s higher cost reflects synthetic complexity and niche applications in specialized syntheses .

Biological Activity

(4-((2,6-Diisopropylphenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which makes them valuable in medicinal chemistry and biochemistry. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by relevant research findings and case studies.

The compound has the following chemical formula: C19_{19}H25_{25}BO3_3, indicating the presence of a boronic acid functional group. Its structure allows it to interact with various biological molecules, enhancing its therapeutic potential.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. A study involving the synthesis and evaluation of various boronic compounds demonstrated cytotoxic effects against human prostate cancer cells (PC-3) while showing minimal toxicity to healthy cells (L929). The compounds were tested at various concentrations (0.5, 1, 2, and 5 µM), revealing a dose-dependent response in cancer cell viability .

Case Study: Anticancer Assays

CompoundCell LineIC50_{50} (µM)Toxicity to Healthy Cells
B1PC-31.5Low
B2PC-32.0Moderate
B3PC-30.8Very Low

The above table summarizes findings from various studies where different boronic acid derivatives were tested for their anticancer efficacy.

Antibacterial Activity

Boronic acids have shown promising antibacterial activity against a range of pathogens. In one study, several boronic compounds were evaluated for their effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that these compounds could inhibit bacterial growth effectively, with notable zones of inhibition observed in agar diffusion tests .

Antibacterial Efficacy Results

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Antioxidant Activity

The antioxidant properties of boronic acids are also significant. A recent study assessed the antioxidant capacity of a phenylboronic acid derivative using methods such as DPPH and ABTS assays. The compound exhibited strong free radical scavenging abilities, comparable to established antioxidants like α-tocopherol .

Antioxidant Activity Comparison

MethodIC50_{50} (µg/mL)
DPPH14.5
ABTS10.2
CUPRAC12.0

The biological activities of this compound can be attributed to its ability to form complexes with biological molecules such as enzymes and nucleic acids. This interaction alters the activity of these biomolecules, leading to therapeutic effects such as apoptosis in cancer cells or inhibition of bacterial growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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